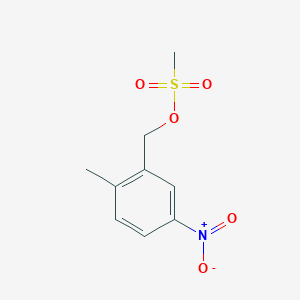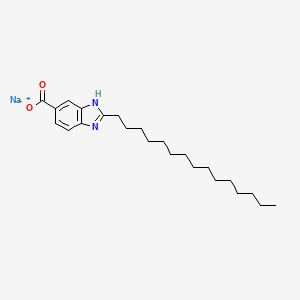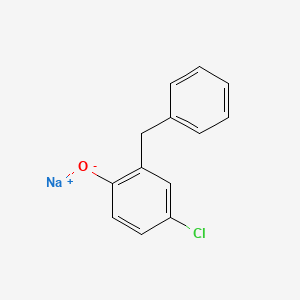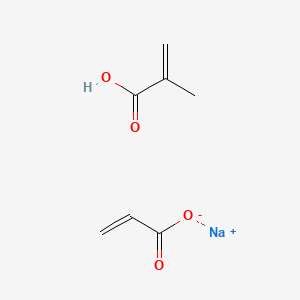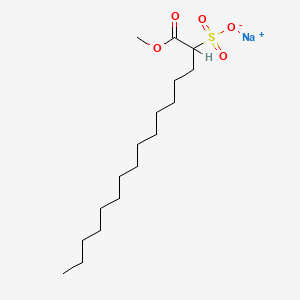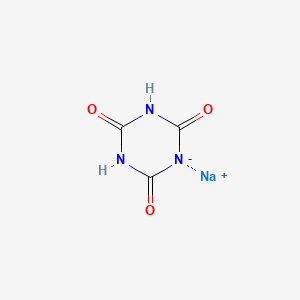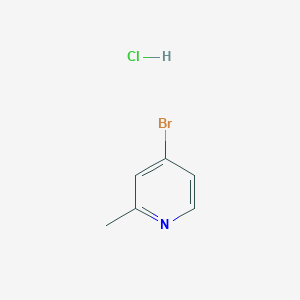
4-Bromo-2-methyl-pyridine hydrochloride
Descripción general
Descripción
4-Bromo-2-methylpyridine is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
4-Bromo-2-methylpyridine has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis
The empirical formula of 4-Bromo-2-methylpyridine is C6H6BrN . The molecular weight is 172.02 . The SMILES string representation is Cc1cc(Br)ccn1 .Chemical Reactions Analysis
4-Bromo-2-methylpyridine reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It is also used in the preparation of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-2-methylpyridine is a light yellow liquid . It has a density of 1.450 g/mL at 25 °C . The refractive index n20/D is 1.556 .Aplicaciones Científicas De Investigación
Organic Synthesis
“4-Bromo-2-methyl-pyridine hydrochloride” is an important raw material and intermediate in organic synthesis . It’s used in various chemical reactions to produce different organic compounds.
Pharmaceuticals
This compound serves as a crucial intermediate in the pharmaceutical industry . It’s used in the synthesis of various drugs and medicinal compounds.
Agrochemicals
In the field of agrochemicals, “4-Bromo-2-methyl-pyridine hydrochloride” is used as a starting material for the synthesis of pesticides, herbicides, and other agrochemical products .
Dyes
“4-Bromo-2-methyl-pyridine hydrochloride” also finds its application in the dye industry . It’s used as an intermediate in the production of certain types of dyes.
Crown-Ester-Bipyridines Synthesis
This compound is used as a starting material in the preparation of crown-ester-bipyridines . This involves sodium or nickel reductive coupling, side chain oxidation, and esterification.
Viologens Synthesis
“4-Bromo-2-methyl-pyridine hydrochloride” is also used in the synthesis of viologens . Viologens are a family of organic compounds used in a variety of applications, including electrochromic devices, herbicides, and molecular electronics.
Mecanismo De Acción
Target of Action
4-Bromo-2-methyl-pyridine hydrochloride is a type of organic compound known as a substituted pyridine . It is primarily used as a starting material in the synthesis of various chemical compounds . The specific targets of this compound can vary depending on the particular synthesis process it is involved in.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification . The bromine atom in the compound can be replaced by other groups in these reactions, leading to the formation of new compounds.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2-methyl-pyridine hydrochloride are dependent on the specific reactions it is involved in. For example, in the synthesis of crown-ester-bipyridines and viologens, it participates in reductive coupling, oxidation, and esterification reactions . These reactions can lead to changes in various biochemical pathways, resulting in the production of new compounds.
Pharmacokinetics
As a synthetic reagent, it is primarily used in laboratory settings for the synthesis of other compounds . Its bioavailability would depend on factors such as the route of administration and the physicochemical properties of the compound.
Result of Action
The molecular and cellular effects of 4-Bromo-2-methyl-pyridine hydrochloride’s action are primarily seen in the new compounds it helps synthesize . The specific effects can vary widely depending on the nature of these compounds and their interactions with biological systems.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-methyl-pyridine hydrochloride can be influenced by various environmental factors. These include the conditions under which the compound is stored and used, such as temperature and pH, as well as the presence of other chemicals in the reaction environment . Careful control of these factors is essential to ensure the successful use of this compound in chemical synthesis.
Safety and Hazards
4-Bromo-2-methylpyridine is harmful if swallowed, irritating to the respiratory system and skin, and poses a risk of serious damage to eyes . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Pyridinium salts, including 4-Bromo-2-methylpyridine, have been highlighted for their synthetic routes, reactivity, and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Propiedades
IUPAC Name |
4-bromo-2-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPKTQFQCXYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627673 | |
| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-pyridine hydrochloride | |
CAS RN |
856834-97-4 | |
| Record name | Pyridine, 4-bromo-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





